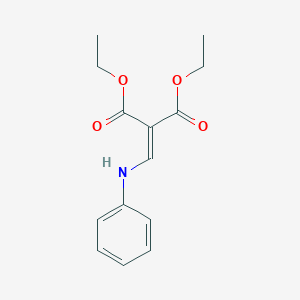

Diethyl 2-((phenylamino)methylene)malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(anilinomethylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-3-18-13(16)12(14(17)19-4-2)10-15-11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPCDUKQEIPHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295042 | |

| Record name | Diethyl anilinomethylenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54535-22-7 | |

| Record name | 54535-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl anilinomethylenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYLAMINOMETHYLENE-MALONIC ACID DIETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2-((phenylamino)methylene)malonate

Introduction

Diethyl 2-((phenylamino)methylene)malonate (DAMM), CAS No. 54535-22-7, is a pivotal synthetic intermediate in the fields of organic and medicinal chemistry.[1][2] Structurally, it is a polarized enamine, a feature that imparts unique reactivity and makes it a valuable building block for synthesizing a wide array of heterocyclic compounds and complex molecular frameworks.[1] Its applications include the preparation of quinolines via the Gould-Jacobs reaction, as well as other bioactive molecules.[3] This guide provides a detailed examination of the core synthesis mechanisms, experimental protocols, and quantitative data associated with the preparation of this compound, tailored for researchers and professionals in chemical and drug development.

Core Synthesis Mechanisms

The synthesis of this compound is primarily achieved through two efficient and widely adopted routes: a two-component reaction involving diethyl ethoxymethylenemalonate (DEEMM) and a three-component, one-pot reaction.

Two-Component Synthesis: Reaction of Aniline with Diethyl Ethoxymethylenemalonate (DEEMM)

This is a classic and highly effective method, often representing the initial step of the Gould-Jacobs quinoline synthesis.[3] The mechanism is a vinylogous nucleophilic substitution reaction. Aniline, acting as the nucleophile, attacks the electron-deficient β-carbon of the α,β-unsaturated system in DEEMM. This is followed by the elimination of an ethanol molecule to yield the thermodynamically stable enamine product.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic double bond of DEEMM.

-

Proton Transfer: A proton is transferred, leading to a zwitterionic intermediate.

-

Elimination: The ethoxy group is eliminated as ethanol, facilitated by a proton transfer, resulting in the formation of the carbon-nitrogen double bond characteristic of the final enamine product.

Caption: Reaction mechanism of aniline with DEEMM.

Three-Component Synthesis: Reaction of Aniline, Diethyl Malonate, and Triethyl Orthoformate

This method offers an efficient, one-pot approach to synthesizing DAMM.[1] It is a type of Knoevenagel condensation where triethyl orthoformate acts as a one-carbon electrophile, effectively bridging the aniline and diethyl malonate moieties.[4][5] The reaction can be catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃).[1]

The proposed mechanism involves two key stages:

-

Intermediate Formation: Aniline reacts with triethyl orthoformate to form an intermediate, likely an N-phenylformimidate, with the elimination of ethanol.[6][7]

-

Condensation: The active methylene group of diethyl malonate, which is sufficiently acidic (pKa ≈ 13), attacks the formimidate intermediate.[8][9] This is followed by the elimination of a second molecule of ethanol to form the final product.

Caption: Mechanism of the three-component synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols represent common and modern approaches to the synthesis.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation provides an environmentally friendly and rapid method for synthesizing DAMMs, often under solvent-free conditions, which aligns with the principles of green chemistry.[1][10]

Methodology:

-

Reactant Mixing: In a 5.0 mL high-pressure microwave reaction tube, combine diethyl ethoxymethylenemalonate (DEEMM, 1.0 mmol) and aniline (0.5 to 1.0 mmol).[10]

-

Pre-Stirring: Close the tube and stir the mixture for 1 hour at room temperature to ensure homogeneity.[10]

-

Microwave Irradiation: Place the reaction vessel into a microwave synthesizer (e.g., CEM Discover SP). Irradiate the mixture for 30 minutes at a constant temperature of 150 °C.[10]

-

Reaction Quenching: After the irradiation period, allow the mixture to cool to room temperature. The reaction is typically complete at this stage.[10]

-

Purification: Purify the resulting crude product directly using column chromatography on silica gel, eluting with a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) to afford the pure product.[10]

Caption: Experimental workflow for microwave synthesis.

Protocol 2: Three-Component Reaction Using a Lewis Acid Catalyst

This protocol outlines the one-pot synthesis from aniline, diethyl malonate, and triethyl orthoformate.

Methodology:

-

Catalyst and Reactant Setup: To a round-bottom flask, add a Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃, 5-10 mol%).

-

Reactant Addition: Add aniline (1.0 equiv.), diethyl malonate (1.0 equiv.), and triethyl orthoformate (1.1 equiv.).

-

Reaction Conditions: Heat the mixture under reflux (temperature depends on solvent, if used, or neat conditions) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Data Presentation

Quantitative data from various synthesis methods are summarized below for comparison.

| Parameter | Microwave-Assisted Synthesis[10] | Three-Component Synthesis[1] |

| Reactants | Aniline, DEEMM | Aniline, Diethyl Malonate, Triethyl Orthoformate |

| Conditions | 150 °C, 30 min, Solvent-free | Reflux, Catalyst (e.g., ZnCl₂) |

| Typical Yield | 74–96% | Good to excellent (specifics vary) |

| Purity | >95% after chromatography | >95% after purification |

| Key Advantage | Rapid, high yield, green chemistry | Atom-economical, one-pot procedure |

Physicochemical and Safety Data

| Property | Value | Reference |

| CAS Number | 54535-22-7 | [1] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1][2] |

| Molecular Weight | 263.29 g/mol | [1][2] |

| Appearance | Colorless oil or solid | [11] |

| Storage | Sealed, dry, 2-8°C, dark place | [1][2] |

| Hazard Statements | H302, H315, H319, H335 | [1] |

| Precaution | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1] |

References

- 1. This compound|54535-22-7 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. askthenerd.com [askthenerd.com]

- 10. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum | MDPI [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Characterization of Intermediates in the Gould-Jacobs Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction, a cornerstone in the synthesis of quinolones, proceeds through a series of key intermediates that govern the final product's structure and yield. A thorough understanding and characterization of these intermediates are paramount for reaction optimization, impurity profiling, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core intermediates in the Gould-Jacobs reaction, with a focus on their characterization through modern analytical techniques.

The Core Mechanism and Key Intermediates

The Gould-Jacobs reaction is a sequence of chemical transformations that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This initial step forms the principal and often isolable intermediate, an anilinomethylenemalonate. Subsequent thermal cyclization of this intermediate leads to the formation of a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-oxo form.

The overall reaction can be summarized in the following stages:

-

Condensation: Nucleophilic substitution of the ethoxy group of DEEM by the aniline nitrogen.

-

Cyclization: An intramolecular 6-electron cyclization reaction.

-

Tautomerization: Keto-enol tautomerism to form the final 4-hydroxyquinoline.

-

Saponification and Decarboxylation (optional): Hydrolysis of the ester and subsequent removal of the carboxyl group to yield a 4-hydroxyquinoline.

The primary focus of this guide is the characterization of the initial condensation product, the anilinomethylenemalonate intermediate , and the subsequent cyclized intermediate.

Characterization of the Anilinomethylenemalonate Intermediate

The anilinomethylenemalonate intermediate is a stable compound that can often be isolated and purified before the high-temperature cyclization step. Its structure has been elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

A comprehensive spectroscopic analysis is essential for the unambiguous identification of the anilinomethylenemalonate intermediate. The following table summarizes the key characterization data for diethyl 2-((phenylamino)methylene)malonate.

| Technique | Observed Data |

| ¹H NMR | Specific chemical shifts and coupling constants are crucial for confirming the structure. Key signals include those for the ethyl ester protons (triplet and quartet), the aromatic protons of the aniline ring, the vinylic proton, and the N-H proton. |

| ¹³C NMR | The ¹³C NMR spectrum provides evidence for all carbon atoms in the molecule, including the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the ethyl groups. A spectrum is available in the PubChem database for 2-Phenylaminomethylene-malonic acid diethyl ester. |

| ¹⁵N NMR | The ¹⁵N NMR spectrum shows a characteristic shift for the nitrogen atom in the enamine-like structure. A spectrum is available in the PubChem database for 2-Phenylaminomethylene-malonic acid diethyl ester. |

| Infrared (IR) Spectroscopy | Key vibrational bands include N-H stretching, C=O stretching of the ester groups, C=C stretching of the enamine system, and aromatic C-H and C=C stretching. A study on related intermediates showed a characteristic N-H bend around 1597 cm⁻¹ and a C=O stretch around 1684 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the intermediate. Fragmentation patterns can provide further structural information. |

| Elemental Analysis | Confirms the empirical formula of the isolated intermediate. For a related intermediate, the calculated and found percentages of C, H, N, and other elements were in close agreement. |

Experimental Protocols for Synthesis and Isolation

The following is a general procedure for the synthesis and isolation of the anilinomethylenemalonate intermediate.

Protocol 1: Synthesis and Isolation of Diethyl Anilinomethylenemalonate

-

Reaction Setup: In a round-bottom flask equipped with a condenser, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Reaction Conditions: Heat the mixture, typically at 100-130°C, for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The crude anilidomethylenemalonate intermediate can often be used directly in the next step.

-

For isolation, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

The Cyclization Step and Subsequent Intermediates

The thermal cyclization of the anilinomethylenemalonate intermediate is the key step in the formation of the quinoline ring system. This step is typically carried out at high temperatures (around 250°C) in a high-boiling solvent like diphenyl ether or Dowtherm A.

The mechanism of this step is believed to be a pericyclic reaction, specifically a 6-electron electrocyclization. This process is generally considered to be concerted, meaning that bond formation and breaking occur in a single step without the formation of a stable, isolable intermediate.

Due to the high-energy and transient nature of the transition state and any potential short-lived intermediates in the cyclization process, their direct experimental characterization is extremely challenging. Most of the evidence for the mechanism of this step comes from:

-

Kinetic studies: Investigating the effect of substituents on the reaction rate.

-

Computational modeling: Theoretical calculations to map the potential energy surface of the reaction and identify the lowest energy pathway.

-

Trapping experiments: While not widely reported for the Gould-Jacobs reaction, in principle, reactive intermediates could be "trapped" by introducing a reagent that reacts specifically with the intermediate to form a stable, characterizable product.

Experimental Workflow and Signaling Pathways

To visually represent the process of the Gould-Jacobs reaction and the characterization of its intermediates, the following diagrams have been generated using the DOT language.

Spectroscopic Profile of Diethyl 2-((phenylamino)methylene)malonate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 2-((phenylamino)methylene)malonate (CAS No. 54535-22-7), a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

IUPAC Name: Diethyl 2-(anilinomethylidene)propanedioate Synonyms: Diethyl 2-(anilinomethylene)malonate Molecular Formula: C₁₄H₁₇NO₄ Molecular Weight: 263.29 g/mol Physical Form: Solid

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.28 | t | 7.1 | 6H, 2 x -OCH₂CH ₃ |

| 4.17 | q | 7.1 | 4H, 2 x -OCH ₂CH₃ |

| 7.08 - 7.35 | m | - | 5H, Phenyl-H |

| 8.51 | d | 13.9 | 1H, =CH -NH |

| 10.95 | d | 13.9 | 1H, -NH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 14.7 | -OCH₂C H₃ |

| 59.5 | -OC H₂CH₃ |

| 91.6 | =C (COOEt)₂ |

| 116.9 | Phenyl C -ortho |

| 123.8 | Phenyl C -para |

| 129.2 | Phenyl C -meta |

| 140.7 | Phenyl C -ipso |

| 146.9 | =C H-NH |

| 165.6 | C =O |

| 169.3 | C =O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3250 - 3100 | N-H stretching |

| 3100 - 3000 | Aromatic C-H stretching |

| 2980 - 2850 | Aliphatic C-H stretching |

| 1710 - 1680 | C=O stretching (ester) |

| 1640 - 1620 | C=C stretching |

| 1600 - 1580 | N-H bending |

| 1500 - 1400 | Aromatic C=C stretching |

| 1250 - 1000 | C-O stretching (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 263 | 100 | [M]⁺ (Molecular Ion) |

| 218 | ~60 | [M - OEt]⁺ |

| 190 | ~40 | [M - COOEt]⁺ |

| 144 | ~30 | [M - 2 x COOEt + H]⁺ |

| 117 | ~25 | [C₆H₅NH=CH₂]⁺ |

| 77 | ~20 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer.

FT-IR Spectroscopy

For solid samples, the thin solid film method is employed. A small amount of the compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a KBr plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Data Visualization

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for FT-IR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

Physical and chemical properties of Diethyl 2-((phenylamino)methylene)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of Diethyl 2-((phenylamino)methylene)malonate (CAS No: 54535-22-7). This compound is a significant building block in organic synthesis, particularly for the construction of various heterocyclic frameworks.

Core Properties

This compound is a solid organic compound with the molecular formula C₁₄H₁₇NO₄.[1] It is also known by synonyms such as diethyl 2-(anilinomethylene)malonate.[2][3][4] For optimal stability, it should be stored sealed in a dry, dark environment at 2-8°C.[1][3][5]

| Property | Value | Source(s) |

| Molecular Weight | 263.29 g/mol | [1][3][4][5] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1][5][6] |

| CAS Number | 54535-22-7 | [1][2][5][6] |

| Physical Form | Solid | [2][3] |

| Color | Dark yellow crystalline / Orange | [3] |

| Melting Point | 36-37 °C or 94-95 °C | [3] |

| Boiling Point (Predicted) | 334.2 ± 42.0 °C | [3] |

| Density (Predicted) | 1.171 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -0.80 ± 0.70 | [3] |

| InChI Key | PYPCDUKQEIPHAF-UHFFFAOYSA-N | [1][2][6] |

| SMILES | CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC | [4][5][6] |

| Purity | ≥95% | [2][5][6] |

Chemical Reactivity and Profile

The unique reactivity of this compound stems from its polarized enamine structure.[1] The nitrogen atom of the phenylamino group donates its lone pair of electrons into the double bond. This resonance effect increases the electron density at the α-carbon of the malonate moiety, making it a soft nucleophilic center.[1] This inherent nucleophilicity allows the compound to participate in various reactions, such as Michael additions with electron-deficient alkenes and other nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.[1]

Caption: Resonance structure illustrating the nucleophilic character of the α-carbon.

Experimental Protocols & Synthesis

The primary method for synthesizing this compound involves the reaction of aniline with diethyl ethoxymethylenemalonate.

A mixture of aniline (29.99 mmol) and diethyl ethoxymethylenemalonate (30.00 mmol) is stirred at a temperature of 120-130 °C for approximately 16.5 hours.[3] The reaction progress is monitored by thin-layer chromatography (TLC) using an eluent of ethyl acetate:cyclohexane (1:1). Completion is indicated by the disappearance of the starting material spots and the appearance of a new UV-active product spot (Rf value of 0.84).[3] Upon completion, the reaction mixture is cooled to room temperature, yielding this compound as a dark yellow crystalline solid.[3]

Caption: Experimental workflow for the synthesis of the target compound.

-

Microwave-Assisted Synthesis: An environmentally friendly and efficient alternative involves the microwave irradiation of diethyl ethoxymethylenemalonate and a primary amine, often under solvent-free conditions.[1]

-

Multicomponent Reactions (MCRs): For atom economy, the compound and its analogues can be synthesized in a single step via an MCR involving substituted anilines, diethyl malonate, and ethyl orthoformate, often catalyzed by a Lewis acid like ZnCl₂ or FeCl₃.[1]

Role in Domino Reactions

This compound has been identified as a key intermediate and sometimes a side-product in three-component domino reactions aimed at synthesizing polysubstituted-2-pyridones (PS2Ps).[1] The typical reaction involves diethyl ethoxymethylenemalonate (DEEMM), a primary amine, and a 1,3-dicarbonyl compound. The amine first reacts with DEEMM to form the this compound intermediate, which is then supposed to react further to yield the target pyridone.[1]

Caption: Pathway showing the compound as an intermediate in a domino reaction.

Analytical Data Summary

-

High-Resolution Mass Spectrometry (HRMS-EI): The measured [M]+ value is 263.11531, which corresponds closely with the theoretical value of 263.11521 for C₁₄H₁₇NO₄.[3]

-

¹H NMR (500 MHz, CD₃CN): δ 1.31 (t, 3H), 1.32 (t, 3H), 4.19 (q, 2H), 4.25 (q, 2H), 7.16 (t, 1H), 7.20 (dt, 2H), 7.38 (m, 2H), 8.48 (d, 1H), 10.81 (d, 1H).[3]

-

¹³C NMR (125 MHz, CD₃CN): δ 14.1, 14.2, 60.3, 60.6, 93.9, 117.6, 125.1, 130.1, 139.8, 151.9, 165.6, 168.8.[3]

Safety and Handling

This compound is associated with several hazard statements and requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][6]

-

Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves and eye/face protection.[1][6] Handle in a well-ventilated area and avoid breathing dust.[6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6] This compound is intended for research use only.[1]

References

- 1. This compound|54535-22-7 [benchchem.com]

- 2. This compound | 54535-22-7 [sigmaaldrich.com]

- 3. 2-PHENYLAMINOMETHYLENE-MALONIC ACIDDIETHYL ESTER | 54535-22-7 [chemicalbook.com]

- 4. 2-Phenylaminomethylene-malonic acid diethyl ester | C14H17NO4 | CID 264327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to Diethyl 2-((phenylamino)methylene)malonate (CAS: 54535-22-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-((phenylamino)methylene)malonate, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and key applications, with a particular focus on its role as a precursor in the synthesis of quinolone derivatives and its notable antifungal activity against Fusarium oxysporum. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside graphical representations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a solid organic compound that serves as a crucial building block in various synthetic pathways.[1][2] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54535-22-7 | [1][2] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1][2] |

| Molecular Weight | 263.29 g/mol | [1][2] |

| IUPAC Name | diethyl 2-(anilinomethylidene)propanedioate | [1] |

| Synonyms | Diethyl 2-(anilinomethylene)malonate, 2-Phenylaminomethylene-malonic acid diethyl ester | [3] |

| Physical Form | Solid | |

| Melting Point | 36-37 °C or 94-95 °C (conflicting reports) | [3] |

| Boiling Point | 334.2±42.0 °C (Predicted) | [3] |

| Density | 1.171±0.06 g/cm³ (Predicted) | [3] |

| InChI Key | PYPCDUKQEIPHAF-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC | [4] |

Note on Melting Point: There are conflicting reports in the literature regarding the melting point of this compound. Further experimental verification is recommended.

Table 2: Spectroscopic Data for this compound

| Spectrum | Data | Source(s) |

| ¹H NMR | (500 MHz, CD₃CN): δ 1.31 (3H, t, J=7.1 Hz, CH₃), 1.32 (3H, t, J=7.2 Hz, CH₃), 4.19 (2H, q, J=7.2 Hz, CH₂), 4.25 (2H, q, J=7.1 Hz, CH₂), 7.16 (1H, t, J=7.4 Hz, para-ArH), 7.20 (2H, dt, J=7.6 Hz, ortho-ArH), 7.38 (2H, m, J=7.4 Hz, meta-ArH), 8.48 (1H, d, J=13.8 Hz, CH-NH), 10.81 (1H, d, J=13.6 Hz, CH-NH) | [3] |

| ¹³C NMR | (125 MHz, CD₃CN): δ 14.1, 14.2 (2×CH₃), 60.3, 60.6 (2×CH₂), 93.9 (O=C-C-C=O), 117.6 (2×ortho-ArC), 125.1 (para-ArC), 130.1 (2×meta-ArC), 139.8 (ArCquat-NH), 151.9 (NH-CH), 165.6 (C=O), 168.8 (hydrogen-bonded C=O) | [3] |

| IR | Expected Vibrational Modes (cm⁻¹): N-H (Amine) Stretching: 3200-3500; C-H (Aromatic) Stretching: 3000-3100; C-H (Aliphatic) Stretching: 2850-3000; C=O (Ester) Stretching: 1700 | [1] |

| Mass Spec. | High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is suitable for determining the elemental composition. Gas Chromatography/Mass Spectrometry (GC/MS) can be used for purity analysis and structural confirmation through fragmentation patterns.[1] HRMS-EI [M]⁺ measured: 263.11531 (Theoretical: 263.11521 for C₁₄H₁₇NO₄). | [3] |

Synthesis Methodologies

Several synthetic routes are available for the preparation of this compound, ranging from classical named reactions to modern microwave-assisted protocols.

Gould-Jacobs Reaction Precursor Synthesis

The compound is a key intermediate in the Gould-Jacobs reaction for synthesizing quinolines. Its formation is the initial step of this reaction sequence.[5]

Caption: Initial condensation step of the Gould-Jacobs reaction.

Multicomponent Reactions

Efficient one-pot syntheses can be achieved through multicomponent reactions. A common approach involves the reaction of an aniline, diethyl malonate, and an orthoformate ester, often catalyzed by a Lewis acid.[1]

Caption: Multicomponent reaction for the synthesis of the target compound.

Microwave-Assisted Solvent-Free Synthesis

A green and highly efficient method involves the microwave-assisted reaction of diethyl ethoxymethylenemalonate (DEEMM) with a primary aniline under solvent-free conditions.[1]

Caption: Workflow for microwave-assisted solvent-free synthesis.

Experimental Protocols

Synthesis of this compound

Procedure:

-

Mix aniline (2.733 mL, 29.99 mmol) with diethyl ethoxymethylenemalonate (6.063 mL, 30.00 mmol) in a reaction vessel equipped with a stirrer.[3]

-

Heat the mixture at 120-130 °C for approximately 16.5 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate:cyclohexane (1:1). The reaction is complete upon the disappearance of the starting material spots and the appearance of a new UV-active spot (Rf value of approximately 0.84).[3]

-

Upon completion, cool the reaction mixture to room temperature. The product, this compound, will be obtained as a dark yellow crystalline solid.[3]

Gould-Jacobs Synthesis of Quinolones (Microwave-Assisted)

Materials:

-

Aniline (2.0 mmol)

-

Diethyl ethoxymethylenemalonate (6.0 mmol)

-

Microwave vial (2.5 mL) with a magnetic stirring bar

-

Microwave synthesis system

-

Ice-cold acetonitrile

Procedure:

-

Add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol) to a 2.5 mL microwave vial equipped with a magnetic stirring bar.[2]

-

Seal the vial and heat the mixture in a microwave reactor to 250 °C or 300 °C for a specified time (e.g., 5-10 minutes).[2]

-

After the reaction, cool the vial to room temperature, which should result in the precipitation of the quinolone product.[2]

-

Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[2]

-

Dry the resulting solid under vacuum.[2]

-

Analyze the product purity and identity using HPLC-MS.[2]

Evaluation of Antifungal Activity against Fusarium oxysporum

Procedure:

-

Culture Medium Preparation: Prepare a culture medium containing 2.4% Potato Dextrose Broth (PDB) and 1.5% bacteriological agar in distilled water. Homogenize the medium in a microwave oven for 2 minutes and then sterilize it in an autoclave for 1 hour at 120 °C.[6]

-

Plate Preparation: Pour 20 mL of the sterile medium into sterilized Petri dishes.[6]

-

Antifungal Assay: The antifungal activity is evaluated by measuring the growth halo of F. oxysporum in the presence of various concentrations of this compound compared to a control without the compound.[6]

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve. For Diethyl 2-((arylamino)methylene)malonate derivatives, IC₅₀ values against F. oxysporum have been reported to be in the micromolar range.[6]

Applications in Drug Development and Research

Synthesis of Quinolone Derivatives

This compound is a cornerstone intermediate in the Gould-Jacobs reaction, a classical and widely used method for constructing the quinolone scaffold.[5] This is of paramount importance in medicinal chemistry as the quinolone core is present in a wide range of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[7]

Caption: The Gould-Jacobs reaction pathway for quinolone synthesis.

Antifungal Agent Development

Derivatives of this compound, more broadly known as Diethyl 2-((arylamino)methylene)malonates (DAMMs), have demonstrated promising antifungal activity against the plant pathogen Fusarium oxysporum.[6] This opens avenues for their exploration in the development of new agrochemicals. The antifungal effect can be either fungistatic or fungicidal depending on the specific derivative. While the precise signaling pathway and molecular target for its antifungal action are not yet fully elucidated, the enamine moiety is considered crucial for its biological activity.[7]

Table 3: Antifungal Activity of Selected DAMM Derivatives against Fusarium oxysporum

| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) |

| 1 | 4-Chloro | 25.3 |

| 2 | 2-Nitro | 0.013 |

| 3 | 4-Nitro | 35.0 |

| 5 | Unsubstituted (this compound) | Promising Activity |

Source: Adapted from MDPI[6]

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. For optimal stability, the compound should be stored in a sealed container in a dry, dark place at 2-8°C.[2]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility in the construction of pharmaceutically relevant quinolone scaffolds via the Gould-Jacobs reaction is well-established. Furthermore, its emerging potential as a lead structure for the development of novel antifungal agents against devastating plant pathogens like Fusarium oxysporum highlights its significance in agrochemical research. This technical guide provides a solid foundation of its properties, synthesis, and applications, intended to aid researchers and scientists in leveraging this compound for their drug discovery and development endeavors. Further research into its specific mechanism of antifungal action is warranted to fully exploit its therapeutic potential.

References

- 1. youtube.com [youtube.com]

- 2. This compound|54535-22-7 [benchchem.com]

- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Second-Generation Enamine-Type Schiff Bases as 2-Amino Acid-Derived Antifungals against Fusarium oxysporum: Microwave-Assisted Synthesis, In Vitro Activity, 3D-QSAR, and In Vivo Effect - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for Diethyl 2-((phenylamino)methylene)malonate

An In-Depth Technical Guide to Diethyl 2-((phenylamino)methylene)malonate

Introduction

This compound, a prominent member of the enamine ester family, serves as a crucial and versatile building block in modern organic synthesis. Its unique structural framework, featuring a polarized enamine system, makes it a valuable intermediate for constructing a wide array of complex molecular architectures, particularly heterocyclic compounds with significant biological activity. This technical guide provides a comprehensive overview of its chemical identity, synthesis protocols, applications in drug development, and biological activity, tailored for researchers, scientists, and professionals in the field.

Chemical Identity and Properties

The compound is systematically named diethyl 2-(anilinomethylidene)propanedioate according to IUPAC nomenclature.[1][2][3] It is also commonly referred to by several synonyms, including Diethyl anilinomethylenemalonate and Diethyl 2-(anilinomethylene)malonate.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 54535-22-7 | [1][2] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1][2] |

| Molecular Weight | 263.29 g/mol | [1][2] |

| Relative Density | 1.171 | [1] |

| InChI Key | PYPCDUKQEIPHAF-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC | [1] |

Spectral and Analytical Data

Various analytical techniques are used to characterize this compound. While raw spectral data is specific to experimental conditions, the availability of standard analytical documentation is crucial for compound verification.

| Data Type | Availability |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹⁵N NMR, and ¹⁷O NMR spectral data are available through various chemical databases and suppliers.[3][5][6] |

| Mass Spectrometry (MS) | LC-MS data is available from commercial suppliers.[5][6] |

| Chromatography | HPLC and UPLC methods are referenced for purity assessment.[5][6] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives (DAMMs) can be achieved through several efficient methodologies. These compounds are notable for being formed as side-products in certain three-component domino reactions but can be synthesized directly with high yields.[7]

Microwave-Assisted Synthesis (Solvent-Free)

A highly efficient and environmentally friendly method for synthesizing DAMMs utilizes microwave irradiation under solvent-free conditions.[2][7] This protocol involves the direct reaction of diethyl ethoxymethylenemalonate (DEEMM) with a primary aniline.

Experimental Protocol:

-

Place diethyl ethoxymethylenemalonate (DEEMM) (1.0 mmol) and the desired primary amine (0.5 mmol) into a 5.0 mL high-pressure microwave reaction tube.

-

Close the tube and stir the mixture for 1 hour at room temperature to ensure thorough mixing of the reactants.

-

Place the reaction tube into a microwave synthesizer.

-

Irradiate the mixture for 30 minutes at 150 °C.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool.

-

Purify the resulting crude product by column chromatography using a hexane/ethyl acetate (7:3) solvent system to afford the pure DAMM.[7]

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound|54535-22-7 [benchchem.com]

- 3. 2-Phenylaminomethylene-malonic acid diethyl ester | C14H17NO4 | CID 264327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 54535-22-7 [sigmaaldrich.com]

- 5. 54535-22-7|this compound|BLD Pharm [bldpharm.com]

- 6. 54535-22-7 | this compound | Ivacaftor Related | Ambeed.com [ambeed.com]

- 7. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum [mdpi.com]

An In-depth Technical Guide to the Multicomponent Synthesis of Diethyl 2-((arylamino)methylene)malonates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the multicomponent synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs), a class of compounds that serve as versatile intermediates and precursors for various bioactive molecules.[1][2] This document details the primary synthetic strategies, presents quantitative data in structured tables, outlines detailed experimental protocols, and illustrates the reaction workflows.

Introduction

Diethyl 2-((arylamino)methylene)malonates are enamine esters of significant interest in organic and medicinal chemistry. Their synthesis is often achieved through efficient one-pot or multicomponent reactions, which offer advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[3] These methods are particularly valuable in drug discovery and development, where rapid access to diverse chemical scaffolds is crucial.

Two predominant strategies for the synthesis of DAMMs are highlighted in this guide: a classic multicomponent reaction and a modern microwave-assisted approach.

Synthetic Strategies

1. Three-Component Synthesis

A well-established method for synthesizing DAMMs is a one-pot, three-component reaction involving a substituted aniline, diethyl malonate, and an orthoformate, typically triethyl orthoformate.[1][3] This reaction is often catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) to achieve good yields.[3]

The logical workflow for this synthesis is depicted below:

Figure 1: Logical workflow for the three-component synthesis of DAMMs.

2. Microwave-Assisted Two-Component Synthesis

A highly efficient and environmentally friendly approach involves the microwave-assisted reaction of a primary amine with diethyl ethoxymethylenemalonate (DEEMM).[1][3] This method often proceeds under solvent-free conditions, significantly reducing waste and reaction times.[3] While technically a two-component reaction, it is a key strategy for producing the DAMM core structure.

The experimental workflow for this synthesis is as follows:

Figure 2: Experimental workflow for the microwave-assisted synthesis of DAMMs.

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various DAMM derivatives using the multicomponent and microwave-assisted methods.

Table 1: Three-Component Synthesis of Diethyl 2-((arylamino)methylene)malonates

| Entry | Aryl Amine | Catalyst | Yield (%) | Reference |

| 1 | Aniline | ZnCl₂ | 50-85 | [1] |

| 2 | Substituted Anilines | FeCl₃ | 50-85 | [1] |

Table 2: Microwave-Assisted Synthesis of Diethyl 2-((arylamino)methylene)malonates from DEEMM and Primary Amines

| Entry | Amine | Yield (%) | Reference |

| 1 | 4-Chloroaniline | 80 | [1] |

| 2 | 4-Methoxyaniline | 96 | [1] |

| 3 | 4-Methylaniline | 92 | [1] |

| 4 | Aniline | 74 | [1] |

| 5 | Benzylamine | 85 | [1] |

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis

A mixture of the substituted aniline (1.0 mmol), diethyl malonate (1.2 mmol), and triethyl orthoformate (1.2 mmol) is prepared. A catalytic amount of a Lewis acid, such as ZnCl₂ or FeCl₃ (typically 5-10 mol%), is added to the mixture. The reaction is then heated, often under reflux, for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by recrystallization or column chromatography.

Protocol 2: General Procedure for the Microwave-Assisted Synthesis

In a 5.0 mL high-pressure reaction tube, diethyl ethoxymethylenemalonate (1.0 mmol) and a primary amine (0.5 mmol) are combined.[1] The tube is sealed and the contents are stirred for one hour at room temperature.[1] Subsequently, the reaction vessel is placed in a microwave synthesizer and irradiated for 30 minutes at 150 °C.[1] After the reaction is complete, the crude product is purified by column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent to yield the pure diethyl 2-((arylamino)methylene)malonate.[1]

Conclusion

The multicomponent synthesis of diethyl 2-((arylamino)methylene)malonates offers efficient and versatile routes to this important class of compounds. The classic three-component approach provides a straightforward method, while the more recent microwave-assisted synthesis presents a green and rapid alternative with excellent yields. The detailed protocols and compiled data in this guide are intended to assist researchers and scientists in the effective application of these methodologies for the synthesis of novel DAMM derivatives for various applications, including drug development.

References

The Gould-Jacobs Reaction: A Comprehensive Technical Guide for the Synthesis of Quinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gould-Jacobs reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile method for the synthesis of 4-hydroxyquinolines and their derivatives. First reported in 1939 by R. Gordon Gould and Walter Abraham Jacobs, this reaction has become indispensable in the synthesis of a wide array of biologically active compounds, most notably antimalarial and antibacterial agents. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of the Gould-Jacobs reaction. It further details experimental protocols for both classical thermal and modern microwave-assisted methodologies, presents a comparative analysis of quantitative data for various substrates, and offers visualizations of the reaction mechanism and experimental workflow to aid in research and development.

Discovery and History

The Gould-Jacobs reaction was first described in a 1939 publication in the Journal of the American Chemical Society by American chemists R. Gordon Gould and Walter Abraham Jacobs.[1] Their work initially focused on the synthesis of substituted quinolines and 5,6-benzoquinolines. The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core.[2][3] This synthetic route proved to be highly effective, particularly for anilines possessing electron-donating groups at the meta-position, and has since become a fundamental tool in organic synthesis and medicinal chemistry.[4]

Reaction Mechanism

The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism:

-

Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[4]

-

Thermal Cyclization: This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction results in the formation of the quinoline ring system.

-

Saponification: The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide, to form the corresponding carboxylic acid.[4]

-

Decarboxylation: Finally, the application of heat leads to the decarboxylation of the carboxylic acid, yielding the 4-hydroxyquinoline product.[4]

Data Presentation

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions and the nature of the substituents on the aniline ring. The following tables summarize quantitative data for the synthesis of 4-hydroxyquinolines under different conditions.

Table 1: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate from Aniline and DEEM

| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |

| 1 | 250 | 10 | 1 | 1 |

| 2 | 300 | 1 | 37 | 37 |

| 3 | 250 | 20 | 1 | 1 |

| 4 | 300 | 10 | 24 | 28 |

| 5 | 300 | 5 | - | 47 |

Data sourced from a study comparing different microwave conditions.[5]

Table 2: Microwave-Assisted Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives from Substituted Anilines

| Entry | Aryl Amine | Product | Method | Time (min) | Yield (%) |

| 1 | 3-Chloroaniline | 3-Acetyl-4-hydroxy-7-chloroquinoline | A | 10 | 85 |

| 2 | 4-Bromoaniline | 3-Acetyl-4-hydroxy-6-bromoquinoline | A | 10 | 82 |

| 3 | 2-Methylaniline | 3-Acetyl-4-hydroxy-8-methylquinoline | A | 15 | 80 |

| 4 | 4-Methoxyaniline | 3-Acetyl-4-hydroxy-6-methoxyquinoline | A | 12 | 88 |

| 5 | 4-Nitroaniline | 3-Acetyl-4-hydroxy-6-nitroquinoline | A | 15 | 75 |

Method A: Microwave irradiation. Data sourced from a study on the synthesis of 3-acetyl-4-hydroxyquinoline derivatives.[6]

Experimental Protocols

Two primary methodologies for conducting the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol.

Protocol 1: Conventional High-Temperature Synthesis of 4,7-Dichloroquinoline

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.

A. Diethyl (m-chloroanilino)methylenemalonate: A mixture of 127.5 g (1.0 mole) of m-chloroaniline and 216 g (1.0 mole) of diethyl ethoxymethylenemalonate is heated in a flask on a steam bath for 1 hour. The resulting product is used directly in the next step without purification.

B. 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid: In a 5-liter round-bottomed flask equipped with an air condenser, 1 liter of Dowtherm A is heated to vigorous boiling. The product from the previous step is poured in through the condenser. Heating is continued for 1 hour, during which the cyclization product crystallizes. The mixture is cooled, filtered, and the filter cake is washed with Skellysolve B. The air-dried filter cake is then mixed with 1 liter of 10% aqueous sodium hydroxide and refluxed for 1 hour to saponify the ester. The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The product is collected by filtration, washed with water, and dried.

C. 7-Chloro-4-quinolinol and 4,7-dichloroquinoline: The dried carboxylic acid is suspended in 1 liter of Dowtherm A and boiled for 1 hour under a stream of nitrogen. The solution is cooled, and 90 ml (0.98 mole) of phosphorus oxychloride is added. The temperature is raised to 135–140°C and stirred for 1 hour. The reaction mixture is cooled and then carefully poured into a mixture of 2 kg of crushed ice and 500 ml of chloroform, followed by the addition of concentrated ammonium hydroxide. The chloroform layer is separated, and the aqueous layer is extracted with more chloroform. The combined chloroform extracts are washed, dried, and the solvent is evaporated. The crude 4,7-dichloroquinoline is purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.

Materials:

-

Aniline (or substituted aniline)

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave vial (e.g., 2-5 mL) equipped with a magnetic stir bar

-

Microwave synthesis system

Procedure:

-

Reaction Setup: In a microwave-safe reaction vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the specified time (e.g., 1-20 minutes).

-

Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Purification: Filter the solid product and wash it with a suitable solvent (e.g., ice-cold acetonitrile).

-

Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by standard techniques such as HPLC-MS to determine purity and confirm its identity.

Applications in Drug Development

The quinoline scaffold synthesized via the Gould-Jacobs reaction is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.

-

Antimalarial Drugs: The synthesis of 4,7-dichloroquinoline, a key intermediate for several antimalarial agents like chloroquine, relies on this reaction.[2]

-

Quinolone Antibiotics: Many broad-spectrum antibiotics are based on the quinolone scaffold, and this reaction provides a direct route to their synthesis. Notable examples include nalidixic acid, rosoxacin, and oxolinic acid.[4]

-

Other Bioactive Molecules: The reaction is also employed in the synthesis of compounds that act as antagonists at central benzodiazepine receptors and various other heterocyclic systems with potential biological activity.[4]

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful tool in the arsenal of synthetic chemists. Its ability to efficiently construct the 4-hydroxyquinoline core has cemented its importance in the development of a wide range of pharmaceuticals. The evolution of the reaction from classical high-temperature methods to more efficient microwave-assisted protocols demonstrates its adaptability and enduring utility in modern organic synthesis and drug discovery. This guide provides the foundational knowledge and practical details necessary for researchers to effectively utilize this important named reaction in their own synthetic endeavors.

References

Diethyl 2-((phenylamino)methylene)malonate molecular weight and formula

An In-depth Technical Guide on Diethyl 2-((phenylamino)methylene)malonate

This document provides essential chemical data for this compound, a compound frequently utilized in organic synthesis and medicinal chemistry research.

Core Chemical Properties

This compound is a valuable synthetic intermediate, notably used in the construction of heterocyclic compounds.[1] Its chemical properties are summarized below.

Quantitative Data Summary

The fundamental molecular data for this compound are presented in the following table for clear reference.

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₄[1][2][3][4] |

| Molecular Weight | 263.29 g/mol [1][2][3][4][5][6] |

| IUPAC Name | diethyl 2-(anilinomethylidene)propanedioate[1][6][7] |

| CAS Number | 54535-22-7[1][2][4][5] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's name and its primary molecular identifiers.

References

- 1. This compound|54535-22-7 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. anaxlab.com [anaxlab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 54535-22-7 [sigmaaldrich.com]

- 6. 2-Phenylaminomethylene-malonic acid diethyl ester | C14H17NO4 | CID 264327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide on the Solubility of Diethyl 2-((phenylamino)methylene)malonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Diethyl 2-((phenylamino)methylene)malonate, a key intermediate in the synthesis of various heterocyclic compounds, including quinolones. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining precise solubility values.

Introduction

This compound is a crystalline solid that serves as a versatile building block in organic synthesis. Its solubility in various organic solvents is a critical parameter for its application in reaction chemistry, purification processes such as recrystallization, and formulation development. Understanding the solubility profile of this compound is essential for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final products.

Qualitative Solubility Profile

Key Inferences:

-

The presence of two ethyl ester groups and a phenylamino group suggests that the molecule has both polar and non-polar characteristics.

-

It is anticipated to be sparingly soluble in water due to the significant non-polar phenyl and ethyl groups.

-

It is expected to be soluble in common organic solvents. A related compound, Diethyl(phenylacetyl)malonate, is reported to be highly soluble in organic solvents like ethanol, methanol, and dichloromethane.[1]

-

The use of ethanol as a recrystallization solvent for a related quinoline derivative synthesized from this compound suggests that it is soluble in hot ethanol and less soluble in cold ethanol, a common property utilized for purification.

Table 1: Summary of Qualitative Solubility of this compound

| Solvent Family | Specific Solvents | Expected Solubility | Rationale/Comments |

| Protic Solvents | Ethanol, Methanol | Soluble, especially when heated | The ester and amine functionalities can form hydrogen bonds with protic solvents. Ethanol is a known solvent for reactions and recrystallization involving this compound. |

| Aprotic Polar Solvents | Acetone, Dichloromethane | Likely Soluble | The polarity of these solvents should facilitate the dissolution of the compound. Dichloromethane is a common solvent for organic reactions. |

| Aprotic Polar Solvents (High Boiling) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | Often used as solvents for reactions involving this class of compounds, indicating at least moderate solubility. |

| Non-polar Solvents | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar functional groups will likely limit solubility in non-polar solvents. |

| Aqueous Solvents | Water | Sparingly Soluble to Insoluble | The large non-polar surface area of the molecule suggests low aqueous solubility. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The most common and reliable method is the isothermal shake-flask method .

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

3.3. Detailed Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe. To avoid precipitation due to temperature changes, the syringe can be pre-warmed or pre-cooled to the equilibration temperature.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Accurately weigh the filtered solution.

-

-

Analysis:

-

Gravimetric Method: Evaporate the solvent from the weighed filtered solution under reduced pressure or in a fume hood. Weigh the remaining solid residue. The solubility can then be calculated as grams of solute per 100 g or 100 mL of solvent.

-

Spectroscopic/Chromatographic Method (Preferred for higher accuracy):

-

Prepare a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute a known volume or weight of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Data Presentation:

-

The results should be presented in a tabular format, clearly stating the solvent, temperature, and solubility in standard units (e.g., g/100 mL, mg/mL, or mol/L).

-

Signaling Pathways and Applications

While this compound itself is not directly involved in signaling pathways, it is a crucial precursor for the synthesis of quinolone-based antibiotics. The mechanism of action of quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The logical relationship from the starting material to the final drug's action is depicted below.

Caption: Synthesis and mechanism of action of quinolone drugs derived from this compound.

Conclusion

This technical guide has summarized the available qualitative information on the solubility of this compound and provided a detailed, robust experimental protocol for its quantitative determination. For researchers and professionals in drug development, accurate solubility data is indispensable for process optimization and ensuring the quality and efficacy of the final pharmaceutical products. It is strongly recommended that researchers determine the solubility of this compound in their specific solvent systems of interest using the protocols outlined herein.

References

An In-depth Technical Guide on the Thermal Stability of Diethyl 2-((phenylamino)methylene)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of Diethyl 2-((phenylamino)methylene)malonate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a detailed, hypothetical thermal analysis based on the known chemical properties of its constituent functional groups. The guide includes postulated quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), detailed experimental protocols for these analyses, and a proposed thermal decomposition pathway. This information is intended to serve as a valuable resource for researchers and professionals working with this compound, enabling them to anticipate its thermal behavior and design appropriate handling, storage, and processing conditions.

Introduction

This compound is a versatile organic compound utilized as a key intermediate in the synthesis of various heterocyclic compounds, some of which possess significant biological activity. Its chemical structure, featuring an enamine moiety conjugated with a malonate ester, imparts a unique reactivity profile. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in multi-step syntheses, particularly those involving elevated temperatures. This guide outlines the expected thermal behavior of this compound and provides standardized protocols for its empirical evaluation.

Hypothetical Thermal Analysis Data

The following table summarizes the anticipated quantitative data from the thermal analysis of this compound. These values are postulated based on the thermal behavior of structurally related organic compounds.

| Parameter | Value | Analysis Method |

| Melting Point (T_m) | 48 - 52 °C | DSC |

| Onset of Decomposition (T_d) | ~ 180 °C | TGA |

| Major Decomposition Step 1 | 180 - 250 °C | TGA |

| Mass Loss in Step 1 | ~ 27.8% | TGA |

| Major Decomposition Step 2 | 250 - 350 °C | TGA |

| Mass Loss in Step 2 | ~ 45.6% | TGA |

| Final Residue at 600 °C | < 5% | TGA |

Experimental Protocols

To empirically determine the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound as a function of temperature.

Methodology:

-

Instrument Preparation:

-

Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

-

TGA Method:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the mass percentage versus temperature to obtain the TGA thermogram.

-

Calculate the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates.

-

Determine the onset temperature of decomposition and the percentage of mass loss for each decomposition step.

-

TGA Experimental Workflow

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermal transitions, such as decomposition, of this compound.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Purge the sample cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization before decomposition.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

DSC Method:

-

Equilibrate the sample at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point from the peak of the endothermic event.

-

Analyze any subsequent exothermic or endothermic events, which may correspond to decomposition.

-

DSC Experimental Workflow

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to be a complex process involving multiple steps. Based on the known reactivity of enamines and malonic esters, a plausible decomposition pathway is proposed below.

The initial step is hypothesized to be the cleavage of one of the ethyl ester groups, leading to the formation of ethene and a carboxylic acid intermediate. This is a common thermal elimination reaction for esters. Subsequent decarboxylation of the carboxylic acid intermediate would yield an enamine of a substituted acetic acid. Further heating could lead to the fragmentation of the enamine and the phenyl group, ultimately resulting in smaller volatile molecules and a carbonaceous residue.

Proposed Thermal Decomposition Pathway

Conclusion

This technical guide provides a foundational understanding of the thermal stability of this compound. While the presented data and decomposition pathway are hypothetical, they are grounded in established principles of organic chemistry and thermal analysis. The detailed experimental protocols offer a clear roadmap for the empirical determination of this compound's thermal properties. It is strongly recommended that researchers and drug development professionals perform these analyses to obtain precise data for their specific applications, ensuring the safety and success of their scientific endeavors.

Methodological & Application

Synthesis of 4-Hydroxyquinolines via the Gould-Jacobs Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-hydroxyquinolines utilizing diethyl 2-((phenylamino)methylene)malonate as a key intermediate. This method, widely recognized as the Gould-Jacobs reaction, is a cornerstone in the synthesis of the quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of therapeutic agents.[1]

Introduction

The Gould-Jacobs reaction is a robust and versatile method for the preparation of 4-hydroxyquinoline derivatives.[2][3] The synthesis is a multi-step process that begins with the condensation of an aniline with diethyl ethoxymethylenemalonate to form this compound. This intermediate subsequently undergoes a high-temperature thermal cyclization to yield the corresponding ethyl 4-hydroxyquinoline-3-carboxylate. Saponification of the ester followed by decarboxylation affords the final 4-hydroxyquinoline product.[2][4] This synthetic route is particularly effective for anilines bearing electron-donating groups at the meta-position.[2]

Reaction Mechanism and Workflow

The overall transformation from aniline and diethyl ethoxymethylenemalonate to 4-hydroxyquinoline proceeds through several distinct stages. The following diagrams illustrate the key mechanistic steps and a generalized experimental workflow.

References

Application Notes and Protocols: Diethyl 2-((phenylamino)methylene)malonate as a Versatile Precursor for Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl 2-((phenylamino)methylene)malonate (DEPM), also known as diethyl 2-(anilinomethylene)malonate, is a valuable and versatile precursor in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic compounds. Its unique structural features, combining a nucleophilic enamine with two electrophilic ester functionalities, allow for diverse cyclization strategies, making it a key building block in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems from DEPM.

Synthesis of Quinolines and 4-Hydroxyquinolines via the Gould-Jacobs Reaction

One of the most prominent applications of DEPM is in the synthesis of quinoline derivatives through the Gould-Jacobs reaction. This reaction involves the thermal cyclization of DEPM to afford 4-hydroxyquinoline-3-carboxylates, which are key intermediates for numerous antibacterial agents.

Reaction Pathway

The Gould-Jacobs reaction commences with the formation of DEPM from aniline and diethyl ethoxymethylenemalonate (DEEM), followed by an intramolecular thermal cyclization. The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be subsequently hydrolyzed and decarboxylated to yield 4-hydroxyquinoline.

Caption: Gould-Jacobs reaction pathway for the synthesis of 4-hydroxyquinolines from DEPM.

Quantitative Data for Quinolone Synthesis

The efficiency of the Gould-Jacobs reaction can be significantly influenced by the reaction conditions, with microwave-assisted synthesis often providing higher yields in shorter reaction times compared to conventional heating.

| Product | Reactants | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Aniline, Diethyl ethoxymethylenemalonate | Microwave | 250 | 10 min | 75 | [1] |

| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Aniline, Diethyl ethoxymethylenemalonate | Microwave | 300 | 2 min | 71 | [1] |

| Ethyl 5-ethyl-8-oxo-5,8-dihydro-[2][3]-dioxolo[4,5-g]quinoline-7-carboxylate | N-ethyl-3,4-methylenedioxyaniline, DEEM | Conventional | 250 | 2-3 h | 70 | [4] |

| Ethyl 5-ethyl-8-oxo-5,8-dihydro-[2][3]-dioxolo[4,5-g]quinoline-7-carboxylate | N-ethyl-3,4-methylenedioxyaniline, DEEM | Microwave | - | 8-10 min | 88 | [4] |

Experimental Protocols

Protocol 1: Conventional Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound (10 mmol).

-

Solvent Addition: Add a high-boiling point solvent such as diphenyl ether (20 mL).

-

Heating: Heat the mixture to 250 °C and maintain this temperature for 30 minutes.

-

Work-up: Cool the reaction mixture to room temperature. The product will precipitate.

-

Purification: Filter the solid, wash with a suitable solvent like hexane or ethanol to remove the diphenyl ether, and dry under vacuum to obtain the desired product.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [1]

-

Reactant Mixture: In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).

-

Microwave Irradiation: Heat the mixture to 250 °C in a microwave synthesizer for 10 minutes.[1]

-

Cooling and Precipitation: Cool the vial to room temperature. The product will precipitate.

-

Isolation and Purification: Filter the precipitated solid and wash with ice-cold acetonitrile (3 mL). Dry the resulting solid under vacuum. The product is typically obtained with >95% purity.[1]

Synthesis of Pyrazolo[4,3-c]quinolinones

DEPM serves as a key intermediate in the synthesis of pyrazolo[4,3-c]quinolinones, a class of compounds with potential biological activities. The reaction proceeds through the initial formation of the quinolone ring followed by reaction with hydrazine.

Reaction Pathway

The synthesis involves the reaction of the DEPM-derived 4-hydroxyquinoline-3-carboxylate with hydrazine, which leads to the formation of the pyrazole ring fused to the quinolinone core.

Caption: Synthesis of pyrazolo[4,3-c]quinolinones from DEPM.

Experimental Protocol

Protocol 3: Synthesis of Pyrazolo[4,3-c]quinolinones [2]

-

Starting Material: Begin with ethyl 4-hydroxyquinoline-3-carboxylate (5 mmol), synthesized from DEPM as described in Protocol 1 or 2.

-

Reaction with Hydrazine: In a suitable flask, suspend the quinoline derivative in ethanol. Add hydrazine hydrate (10 mmol) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Isolation: After completion, cool the reaction mixture. The product will precipitate.

-